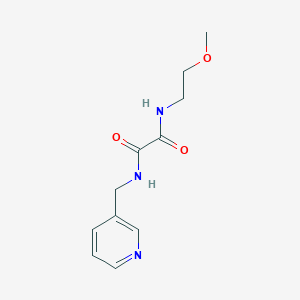

N1-(2-methoxyethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Description

N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. This compound features a methoxyethyl group and a pyridinylmethyl group attached to the oxamide core, which may impart unique chemical and biological properties.

Properties

IUPAC Name |

N-(2-methoxyethyl)-N'-(pyridin-3-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-17-6-5-13-10(15)11(16)14-8-9-3-2-4-12-7-9/h2-4,7H,5-6,8H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJZPCBQRJRHNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C(=O)NCC1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide typically involves the reaction of 2-methoxyethylamine with pyridine-3-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with oxalyl chloride to yield the desired oxamide. The reaction conditions often include:

- Solvent: Dichloromethane or tetrahydrofuran

- Temperature: Room temperature to reflux

- Catalysts: Triethylamine or other bases to neutralize the hydrochloric acid byproduct

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide can undergo various chemical reactions, including:

Oxidation: The methoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The oxamide group can be reduced to form amines.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids from the methoxyethyl group.

Reduction: Formation of primary or secondary amines from the oxamide group.

Substitution: Formation of substituted pyridinylmethyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in coordination chemistry or as a probe in biochemical assays.

Medicine: Investigated for its potential pharmacological properties, such as enzyme inhibition or receptor modulation.

Industry: Utilized in the development of new materials, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyethyl and pyridinylmethyl groups may play a role in binding affinity and specificity, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- N,N’-dimethyloxamide

- N,N’-diethyloxamide

- N-(2-hydroxyethyl)-N’-(pyridin-3-ylmethyl)oxamide

Uniqueness

N-(2-methoxyethyl)-N’-(pyridin-3-ylmethyl)oxamide is unique due to the presence of both methoxyethyl and pyridinylmethyl groups, which may confer distinct chemical and biological properties compared to other oxamides. These functional groups can influence solubility, reactivity, and interaction with biological targets, making this compound a valuable subject for further research.

Biological Activity

N1-(2-methoxyethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound that has attracted attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound possesses a unique structure characterized by an oxalamide core linked to a pyridine moiety and a methoxyethyl group. Its molecular formula is , with a molecular weight of approximately 250.28 g/mol. The presence of the methoxy and pyridine groups suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . The structural components, particularly the pyridine and oxalamide groups, are believed to contribute to its ability to interact with microbial enzymes or receptors, potentially disrupting metabolic pathways essential for microbial survival .

Antiproliferative Effects

In studies involving cancer cell lines, this compound has demonstrated antiproliferative effects . For example, derivatives of oxalamides have been shown to inhibit the growth of breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values indicating significant potency against these cells . The mechanism may involve modulation of cyclooxygenase (COX) enzyme expression, which is critical in cancer progression.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological macromolecules , such as enzymes or receptors involved in metabolic processes. This interaction could lead to alterations in enzyme activity or receptor function, thereby affecting various biological pathways .

Synthesis

The synthesis of this compound typically involves several steps:

- Preparation of Reactants : The starting materials include 2-methoxyethylamine and pyridin-3-ylmethylamine.

- Formation of Oxalamide : These reactants are treated with an appropriate coupling agent (such as oxalyl chloride) under controlled conditions to yield the desired oxalamide derivative.

- Purification : The synthesized compound is purified using techniques such as recrystallization or chromatography to obtain high purity.

Comparative Analysis

To better understand the biological activity of this compound, a comparative analysis with similar compounds can be insightful:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| N1-(4-methoxyphenyl)-N2-(pyridin-3-yloxy)methyl)oxalamide | Contains a phenyl group | Potential COX inhibition |

| N1-(2-chlorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide | Chlorobenzyl group | Antimicrobial activity |

| N1-(3-methoxybenzyl)-N2-(pyridin-4-ylmethyl)oxalamide | Methoxybenzyl group | Antiproliferative properties |

Case Studies

Recent studies have highlighted the effectiveness of oxalamide derivatives in various therapeutic contexts:

- Breast Cancer Research : A study reported that specific oxalamide derivatives exhibited significant antiproliferative effects on breast cancer cell lines, suggesting their potential as chemotherapeutic agents .

- Antimicrobial Activity : Investigations into the antimicrobial properties revealed that certain structural modifications could enhance activity against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.